1,1'-(Cyclobutanediyl)bis-benzene

Catalog No.
S13327431
CAS No.
99415-93-7
M.F
C16H16
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-(Cyclobutanediyl)bis-benzene

CAS Number

99415-93-7

Product Name

1,1'-(Cyclobutanediyl)bis-benzene

IUPAC Name

(1-phenylcyclobutyl)benzene

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C16H16/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

RMPAXPOFLJVREM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3

1,1'-(Cyclobutanediyl)bis-benzene is an organic compound with the molecular formula C₁₆H₁₆. The structure consists of two benzene rings connected by a cyclobutane unit, specifically in a trans configuration. This compound is characterized by its unique bridging cyclobutane, which influences its physical and chemical properties. The compound has garnered interest due to its potential applications in materials science and organic synthesis.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the cyclobutane unit can affect the reactivity of the benzene rings towards electrophiles.
  • Diels-Alder Reactions: The compound may participate in Diels-Alder reactions due to the presence of conjugated double bonds in related derivatives.
  • Radical Reactions: The compound can react with radicals, particularly in benzene solutions, leading to the formation of various derivatives and byproducts .

Several methods can be employed to synthesize 1,1'-(Cyclobutanediyl)bis-benzene:

  • Cyclization Reactions: One common approach involves the cyclization of suitable precursors containing both benzene and cyclobutane functionalities.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can effectively form the carbon-carbon bonds necessary for constructing this compound.
  • Radical Methodologies: Radical-based reactions can also be explored to generate this compound from simpler aromatic precursors .

1,1'-(Cyclobutanediyl)bis-benzene has several potential applications:

  • Materials Science: Its unique structure may lend itself to applications in creating novel polymers or materials with specific mechanical properties.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: While direct applications in pharmaceuticals are not well-documented, its structural analogs may have therapeutic potential.

Several compounds share structural similarities with 1,1'-(Cyclobutanediyl)bis-benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CyclobutaneFour-membered ringBasic structure without aromatic substitution
1,2-DiphenylcyclobutaneTwo phenyl groups attached to cyclobutaneSimilar connectivity but lacks additional benzene
1,3-DiphenylcyclobutaneTwo phenyl groups on different carbonsDifferent substitution pattern affecting properties
BenzocyclobuteneBenzene fused to cyclobutaneProvides unique electronic properties
1,3-Bis(phenyl)cyclobuteneTwo phenyl groups on a cyclobutane backbonePotentially interesting for polymer applications

The uniqueness of 1,1'-(Cyclobutanediyl)bis-benzene lies in its specific arrangement of two benzene rings connected by a cyclobutane bridge, which influences both its chemical behavior and potential applications compared to these similar compounds.

Visible Light-Catalyzed Styrene Dimerization

Visible light photocatalysis has emerged as a powerful methodology for the synthesis of 1,1'-(cyclobutanediyl)bis-benzene derivatives through the dimerization of styrene substrates [1] [2]. The photochemical [2+2] cycloaddition represents a highly efficient approach that enables the formation of complex cyclobutane-containing structures under mild reaction conditions [1]. This methodology utilizes transition metal polypyridyl complexes as photocatalysts to facilitate the cycloaddition process through energy transfer mechanisms [2] [3].

The most extensively studied photocatalytic systems employ ruthenium and iridium polypyridyl complexes, which possess optimal photophysical properties for styrene activation [1] [4] [5]. Ruthenium bis(2,2'-bipyrimidine)3 dichloride complex demonstrates exceptional efficiency, achieving gram-scale cycloaddition reactions with catalyst loadings as low as 0.025 mol% [1]. The reaction proceeds through the generation of triplet excited states, which possess sufficient energy to activate styrene substrates for cycloaddition [2] [6].

Table 1: Photochemical [2+2] Cycloaddition Data for 1,1'-(Cyclobutanediyl)bis-benzene Synthesis

Catalyst SystemWavelength (nm)SubstrateYield (%)DiastereoselectivityCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)
Ruthenium(bis(2,2'-bipyrimidine))3²⁺450Styrene58-753:10.025-1.01225
Iridium(2-phenylpyridine)3·hexafluorophosphate470Styrene582:11.01625
Iridium(III) polypyridyl complex450 ± 10Styrene583:10.41225
Ruthenium(2,2'-bipyrazine)3²⁺420-460Styrene45-602:12.02440

The mechanism of visible light-catalyzed styrene dimerization involves triplet energy transfer from the photoexcited catalyst to styrene molecules [2] [3]. Upon irradiation with visible light, the photocatalyst absorbs photons and reaches an excited state with sufficient energy to sensitize styrene substrates [2]. The triplet energy of styrene is approximately 60 kilocalories per mole, which matches well with the excited state energies of commonly employed iridium and ruthenium photocatalysts [7] [3].

Iridium-based photocatalysts, particularly fluorinated complexes, exhibit remarkable selectivity for the crossed [2+2] cycloaddition of styrenes [2]. The fluorinated iridium complex possesses an emission maximum at 470 nanometers, corresponding to a triplet energy of 61 kilocalories per mole, which enables efficient energy transfer to styrene substrates [2]. The photocatalytic process demonstrates exceptional scalability, with gram-scale reactions proceeding efficiently under standard laboratory conditions [1].

The quantum yield measurements reveal important mechanistic insights into the photocatalytic process [1] [8]. Ruthenium bis(2,2'-bipyrimidine)3 exhibits a quantum yield of 0.31, suggesting partial contribution from chain propagation mechanisms [1]. The relatively high quantum yield indicates efficient utilization of photons for the cycloaddition process, making this methodology particularly attractive for synthetic applications [8].

Temperature control plays a crucial role in photocatalytic styrene dimerization, with optimal reactions occurring at ambient temperature [1] [9]. Higher temperatures can lead to competitive thermal pathways and reduced selectivity, while lower temperatures may decrease reaction rates [9]. The mild reaction conditions represent a significant advantage over traditional thermal methods, which require elevated temperatures and longer reaction times [9].

Solvent Effects in Radical-Mediated Cyclization

Solvent selection exerts profound influence on the efficiency and selectivity of radical-mediated cyclization reactions leading to 1,1'-(cyclobutanediyl)bis-benzene derivatives [10] [11] [12]. The solvent environment affects multiple aspects of the reaction mechanism, including radical formation, stabilization of intermediates, and the balance between different reaction pathways [10] [12]. Polar solvents generally favor radical cation pathways, while non-polar solvents promote energy transfer mechanisms [12] [13].

Table 2: Solvent Effects in Visible Light-Catalyzed Styrene Dimerization

SolventPolarityYield (%)DiastereoselectivityReaction Rate EnhancementMechanism Type
Dimethyl sulfoxideHigh683:14.2xRadical cation
N,N-DimethylformamideHigh582.5:13.1xRadical cation
AcetoneMedium452:12.0xMixed
BenzeneLow251.5:11.0xEnergy transfer
TolueneLow281.2:11.1xEnergy transfer
DichloromethaneMedium522.2:12.5xMixed
TetrahydrofuranMedium401.8:11.6xMixed

Dimethyl sulfoxide emerges as the optimal solvent for radical-mediated cyclization, providing the highest yields and diastereoselectivity [1] [9]. The high dielectric constant of dimethyl sulfoxide stabilizes charged intermediates and facilitates radical cation formation, leading to enhanced reaction efficiency [10]. The polar environment promotes single electron transfer processes and stabilizes the resulting radical cation intermediates [12].

Water demonstrates unique effects in radical cyclization reactions, often surpassing organic solvents in promoting cyclization efficiency [10]. Triethylborane-induced atom-transfer radical cyclization proceeds more efficiently in aqueous media compared to benzene or hexane, with water providing remarkable acceleration of the cyclization process [10]. The high cohesive energy density of water forces volume contraction of reactants, thereby accelerating the cyclization reaction [10].

The influence of solvent polarity on reaction mechanisms becomes evident when comparing benzene and dimethyl sulfoxide systems [12] [13]. In benzene, radical initiation primarily occurs through single electron transfer from enolate anions of additives, while in dimethyl sulfoxide, initiation can occur directly from substrate enolate anions [12] [13]. This mechanistic difference leads to distinct product distributions and selectivities [12].

Chlorinated solvents exhibit complex behavior in radical cyclization reactions [11]. Dichloromethane and carbon tetrachloride can partially deactivate certain titanium-based radical cyclization catalysts, leading to reduced reaction efficiency [11]. However, dichloromethane shows moderate effectiveness in photocatalytic systems, providing reasonable yields with acceptable diastereoselectivity [11].

The temperature dependence of solvent effects reveals additional complexity in radical-mediated cyclization [10] [11]. At elevated temperatures, the stabilizing effects of polar solvents become more pronounced, while at lower temperatures, kinetic factors may favor different mechanistic pathways [11]. The optimization of solvent-temperature combinations allows for fine-tuning of reaction selectivity and efficiency [11].

Solvent effects also influence the competition between different reaction pathways in radical-mediated systems [12] [13]. The choice between radical substitution and aryl-aryl bond formation mechanisms can be controlled through appropriate solvent selection [12]. Polar solvents tend to favor radical substitution pathways, while less polar media promote direct aryl-aryl coupling reactions [13].

Thermal Synthesis Pathways

Diradical Intermediate Formation Mechanisms

Thermal synthesis of 1,1'-(cyclobutanediyl)bis-benzene derivatives proceeds through well-defined diradical intermediate formation mechanisms that have been extensively characterized through experimental and computational studies [14] [15] [16]. The thermal pathway involves the formation of 1,4-biradical intermediates, which serve as key species in both cyclobutane formation and competing fragmentation reactions [17] [18] [19].

The formation of diradical intermediates requires significant activation energy, typically ranging from 55 to 63 kilocalories per mole depending on the specific substrate and reaction conditions [20] [17]. Cyclobutane ring opening to form tetramethylene diradicals involves an activation enthalpy of 62.7 kilocalories per mole, which is substantially lower than the dissociation energy of carbon-carbon bonds in linear alkanes [20]. This reduced activation energy results from the partial relief of ring strain in the transition state [20].

Table 3: Temperature-Dependent Thermal Synthesis of Diphenylcyclobutane

Temperature (°C)Reaction Time (h)Yield (%)cis:trans RatioSide Products (%)Activation Energy (kcal/mol)
14048152:1535.8
16024281.8:1835.8
18012451.5:11235.8
2006621.2:11835.8
2203751:1.12535.8
2501.5681:1.53535.8

The mechanistic pathway for thermal diradical formation involves homolytic cleavage of carbon-carbon bonds under elevated temperature conditions [14] [15]. Thermal ring-splitting reactions of diarylcyclobutanes demonstrate clear dependence on the stable conformations and rotational mobilities of aryl substituents [14]. The reactions can proceed through either symmetric or asymmetric cleavage patterns, with the specific pathway determined by substituent effects and reaction temperature [14].

1,4-Biradical intermediates exhibit extremely short lifetimes, typically ranging from 0.3 to 3.5 picoseconds [17] [18]. Despite these brief lifetimes, biradical species can undergo various transformations including cyclization, fragmentation, and rotational isomerization [17] [19]. The competition between these pathways determines the overall product distribution and selectivity [17].

Table 4: Diradical Intermediate Formation and Reaction Pathways

Intermediate TypeFormation Energy (kcal/mol)Lifetime (ps)Cyclization Barrier (kcal/mol)Fragmentation Barrier (kcal/mol)Major Product
1,4-Biradical62.70.5-2.00.05.5Cyclobutane
Tetramethylene diradical60.71.2-3.51.02.82 × Ethylene
1,2-Diphenyl-1,4-biradical58.20.8-2.80.54.2Diphenylcyclobutane
Singlet biradical55.80.3-1.50.06.1Cyclobutane

The formation mechanism of 1,4-biradical intermediates involves the concerted or stepwise breaking of two carbon-nitrogen bonds in appropriately substituted precursors [17] [18]. The process begins with nitrogen extrusion from 1,1-diazene intermediates, leading to rapid formation of open-shell singlet biradical species [17]. The stereochemistry of the starting material is generally retained in the final cyclobutane product due to the rapid and barrierless cyclization of the biradical intermediate [17] [18].

Computational studies reveal that the stability of biradical intermediates depends significantly on the presence of aromatic substituents [17] [18]. Phenyl groups provide additional stabilization through delocalization effects, leading to longer-lived intermediates and improved cyclization efficiency [17]. The 1,4-interaction between unpaired electrons in phenyl-substituted biradicals contributes to the preference for open-shell singlet states over triplet configurations [17].

The competition between cyclization and fragmentation pathways in biradical intermediates depends on the relative activation barriers for these processes [17] [19]. Cyclization typically proceeds with minimal or zero activation barrier, making it kinetically favored over fragmentation reactions [17]. However, fragmentation becomes more competitive at elevated temperatures or in sterically congested systems [19].

Experimental evidence for biradical intermediates comes from radical scavenging experiments and electron paramagnetic resonance spectroscopy [21]. The addition of radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy significantly reduces cyclobutane formation yields, confirming the involvement of radical species [21]. The thermal cycloreversion of cyclobutanes demonstrates similar biradical character, with activation energies around 13 kilocalories per mole [21].

Temperature-Dependent Diastereoselectivity

Temperature exerts profound influence on the diastereoselectivity of thermal cyclobutane formation reactions, with distinct temperature regimes favoring different stereochemical outcomes [22] [23] [24]. The temperature dependence of diastereoselectivity provides crucial mechanistic insights and enables optimization of synthetic protocols for specific stereoisomeric targets [23] [25].

At lower temperatures, kinetic control typically dominates the stereochemical outcome of thermal cycloaddition reactions [25] [24]. The diastereoselectivity-switchable behavior observed in many systems demonstrates the ability to access different stereoisomers by appropriate temperature selection [25]. For nitrone cycloaddition reactions, temperatures of 0 degrees Celsius favor exo selectivity, while lowering the temperature to -40 degrees Celsius switches the selectivity to favor endo products [25].

The temperature-dependent reversal of diastereoselectivity has been extensively documented in intramolecular photocycloaddition systems [24] [26]. N-(naphthylcarbonyl)anthracene-9-carboxamides demonstrate remarkable temperature effects, with diastereomeric excess changing from -60% at 60 degrees Celsius in the solid state to 70% in solution at -78 degrees Celsius [24] [26]. This dramatic reversal reflects changes in the dominant reaction mechanism and the influence of conformational factors [26].

The enthalpic and entropic contributions to diastereoselectivity show systematic temperature dependence [22] [23]. Temperature-dependent studies reveal that enthalpic contributions are often compensated by entropic factors, emphasizing the importance of solvation effects in determining stereochemical outcomes [22]. The balance between these thermodynamic parameters shifts with temperature, leading to observable changes in product ratios [22].

Thermal versus photochemical conditions often lead to opposite stereochemical preferences in cyclobutane formation [27] [28]. Thermal conditions typically favor specific diastereomers through concerted mechanisms, while photochemical activation can access different transition states and product distributions [27]. This complementarity allows synthetic chemists to access both diastereomers of target molecules through appropriate choice of reaction conditions [28].

The temperature dependence of competing reaction pathways contributes significantly to observed diastereoselectivity patterns [23] [24]. At higher temperatures, equilibration between different conformers becomes rapid, potentially leading to thermodynamic control of product formation [24]. Conversely, lower temperatures may kinetically trap specific conformational states, resulting in different stereochemical outcomes [23].

Table 5: Photocatalytic Efficiency and Quantum Yield Data

PhotocatalystQuantum Yield (Φ)Turnover Frequency (h⁻¹)Energy Transfer Efficiency (%)Triplet Energy (kcal/mol)Oxidation Potential (V vs SCE)
Ruthenium(bis(2,2'-bipyrimidine))3²⁺0.3112508555.2+0.89
Iridium(2-phenylpyridine)30.5823009255.2+0.89
Iridium(III)-fluorinated0.4218507858.1+1.21
Ruthenium(2,2'-bipyridine)3 dichloride0.154505546.0+1.29

The optimization of temperature conditions for maximum diastereoselectivity requires careful consideration of multiple factors including reaction kinetics, thermodynamics, and competing side reactions [23] [29]. Rhodium-catalyzed asymmetric additions to cyclobutenes demonstrate excellent diastereoselectivity control through appropriate temperature selection and ligand design [29]. The dramatic ligand effects observed in these systems highlight the importance of catalyst structure in controlling stereochemical outcomes [29].

Thermal Decomposition Pathways

Retro-[2 + 2] Cycloreversion to Styrene Monomers

The cyclobutane framework is destabilized by 26 kcal mol⁻¹ of ring strain, rendering thermolysis a clean, first-order fragmentation that regenerates two styrene molecules. Kinetic studies carried out in sealed tubes (135 °C–190 °C) demonstrate the following features:

  • Complete chemoselectivity for C1–C3 / C2–C4 bond scission; no isomeric butadiene, polymer or rearranged hydrocarbons are detected by in-situ ¹H NMR or GC.
  • A biradical transition structure is inferred from EPR trapping experiments and from the close match between activation entropy (ΔS‡ ≈ +3 eu) and values expected for homolytic cleavage [1] [2].
  • Temperature-programmed rate analysis confirms a single mechanistic channel for both cis and trans diastereomers (Table 1).
DiastereomerMediumT range (°C)Ea / kcal mol⁻¹A/s⁻¹Reference
cisp-xylene (1.5 mM)140–16535.8 [1]1.1 × 10¹³ [1]25
transdiphenyl ether (neat)145–17036.4 [3]7.9 × 10¹² [3]67
cissealed ampoule, bulk melt180–19035.5 ± 0.7 [4]1.3 × 10¹³ [4]3

Hence both diastereomers fragment at practicable temperatures, with half-lives of 7 h (cis, 150 °C) and 5 h (trans, 150 °C).

Activation-Energy Barriers for Ring Fragmentation

Biradical stabilization by phenyl groups lowers Ea by ≈11 kcal mol⁻¹ relative to unsubstituted cyclobutane (Ea ≈ 47 kcal mol⁻¹) [5]. Density-functional calculations (UB3LYP/6-31G*) reproduce the experimental barrier (ΔG‡_150 °C = 34 kcal mol⁻¹) [6]. Substituent effects follow radical-stabilization energies: para-methoxy lowers Ea by 2 kcal mol⁻¹, whereas para-trifluoromethyl raises it by 1 kcal mol⁻¹ [7].

Photo-induced Structural Modifications

Sensitizer-Dependent Reaction Product Distributions

Under UV-free visible irradiation (λ = 365–420 nm) the compound is photoreactive only in the presence of triplet-energy donors such as aromatic nitriles. Sensitizer redox potential and triplet energy dictate whether β-scission (styrene formation), cis→trans isomerization, or 1-phenyltetralin formation dominate (Table 2).

Sensitizer (E₁/₂red / V vs SCE)Triplet ET/PCET pathwayΦ_totalProduct distribution / % (styrenetrans-isomertetralin)Reference
1-Cyanonaphthalene (−1.86)³ππ* energy transfer0.345446089
1,4-Dicyanonaphthalene (−0.69)Photoinduced electron transfer (PET)0.9268181489
9,10-Dicyanoanthracene (−0.66)PET + exciplex chain1.1570121889

Key observations:

  • Electron-poor nitriles (Ered ≈ −0.7 V) generate charge-transfer exciplexes; a chain process (hole transfer from benzophenone-type cation radicals to the starting cyclobutane) boosts Φtotal > 1 [8] [9].
  • Weaker acceptors effect only triplet energy transfer, giving exclusive cleavage and isomerization with zero tetralin [10].

Excimer-Mediated Isomerization Processes

Intramolecular excimers between juxtaposed phenyl rings emerge in the excited singlet of the cis isomer (τF = 7 ns, λmax = 350 nm) [11]. Time-resolved emission shows:

  • In non-polar cyclohexane, excimer fluorescence is preferential (IE/IM ≈ 3.2) [11].
  • Viscosity slows conformational change; in glycerol the excimer band disappears and Φ_cis→trans drops from 0.21 to 0.04 [11].

Mechanistic consequence: “pre-stacked” cis molecules relax through an excimer funnel that leads to conrotatory bond rotation, giving the trans product without ring fission [12]. The efficiency is solvent-viscosity controlled rather than sensitizer-controlled, contrasting with section 3.2.1.

Summary of Key Research Findings

PhenomenonQuantitative outcomeMechanistic insightPractical implication
Thermal retro-[2 + 2] fragmentationEa ≈ 36 kcal mol⁻¹; first-order k_150 °C ≈ 2 × 10⁻⁵ s⁻¹ [1] [3]Biradical TS stabilized by phenyl captodative effect [6]Enables clean, solvent-free depolymerization to styrene feedstock
Sensitized photofissionΦ up to 1.15 with 9,10-DCA [10]Exciplex chain via PET; rate ∝ acceptor reduction potential [8]Provides catalytic ring opening under near-UV LEDs
Photo-isomerization (cis→trans)Φ = 0.21 (cyclohexane); Φ = 0.04 (glycerol) [11]Excimer lowering of S₁ barrier; viscosity inhibitionTunable stereomutation for optical-switch applications
Competing 1-phenyltetralin formation14–18% with strong acceptors [10]Diradical collapse via 1,5-H shift before cleavageSynthetic route to tetralin scaffolds under mild light

XLogP3

5

Exact Mass

208.125200510 g/mol

Monoisotopic Mass

208.125200510 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types